

Application Notes and Protocols for BM213 In Vitro

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Compound of Interest

Compound Name: BM213

Cat. No.: B10831222

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

BM213 is a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1), a G-protein coupled receptor (GPCR) involved in inflammatory responses.^{[1][2][3]} Unlike the endogenous ligand C5a, which binds to both C5aR1 and C5aR2, **BM213** exhibits high selectivity for C5aR1, with over 1000-fold greater affinity compared to the C3a receptor.^{[1][2]} This selectivity makes **BM213** a valuable research tool for elucidating the specific functions of C5aR1 in various physiological and pathological processes, including cancer. These application notes provide detailed protocols for the in vitro use of **BM213** to investigate its effects on cancer cells.

Mechanism of Action:

BM213 activates C5aR1, leading to downstream signaling events. A key feature of **BM213** is its biased agonism. It induces C5aR1-mediated calcium mobilization and phosphorylation of ERK1/2 without recruiting β -arrestin.^{[1][3][4][5]} This biased signaling provides a unique way to study the specific consequences of G-protein-mediated C5aR1 activation.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for **BM213** in vitro.

Parameter	Value	Cell Line/System	Reference
EC50 for C5aR1	59 nM	Not specified	[1] [2] [5]
EC50 for C3aR	52.8 μ M	Not specified	[1] [2]
Selectivity	>1000-fold for C5aR1 over C3aR	Not specified	[2] [3]
Cytotoxicity	No cytotoxicity observed	SH-SY5Y cells	[1] [2] [5]

Key In Vitro Experimental Protocols

Cell Culture and Treatment

Objective: To prepare cancer cell lines for treatment with **BM213**.

Materials:

- Cancer cell line of interest (e.g., breast cancer, leukemia)
- Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **BM213** peptide
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Cell culture flasks or plates
- Incubator (37°C, 5% CO₂)

Protocol:

- Culture the selected cancer cell line in complete medium in a 37°C, 5% CO₂ incubator.
- Passage the cells regularly to maintain logarithmic growth.

- For experiments, seed the cells into appropriate culture plates (e.g., 96-well, 6-well) at a predetermined density. Allow the cells to adhere and grow for 24 hours.
- Prepare a stock solution of **BM213** in a suitable solvent (e.g., sterile water or PBS).
- On the day of the experiment, prepare serial dilutions of **BM213** in serum-free medium to achieve the desired final concentrations.
- Remove the complete medium from the cells and wash once with PBS.
- Add the **BM213**-containing medium to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of **BM213** on the viability of cancer cells.

Materials:

- Cells treated with **BM213** in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Protocol:

- Following the treatment period with **BM213**, add 10 μ L of MTT solution to each well.
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium from each well.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To assess the induction of apoptosis by **BM213**.

Materials:

- Cells treated with **BM213** in a 6-well plate
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- After treatment with **BM213**, collect both the adherent and floating cells.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
 - Viable cells: Annexin V-FITC negative and PI negative.
 - Early apoptotic cells: Annexin V-FITC positive and PI negative.[6]
 - Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of **BM213** on cell cycle progression.

Materials:

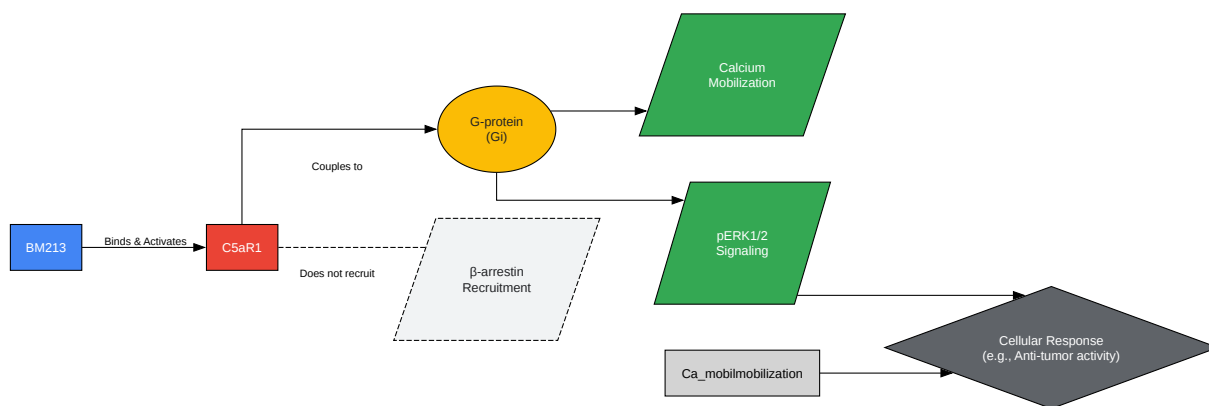
- Cells treated with **BM213** in a 6-well plate
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

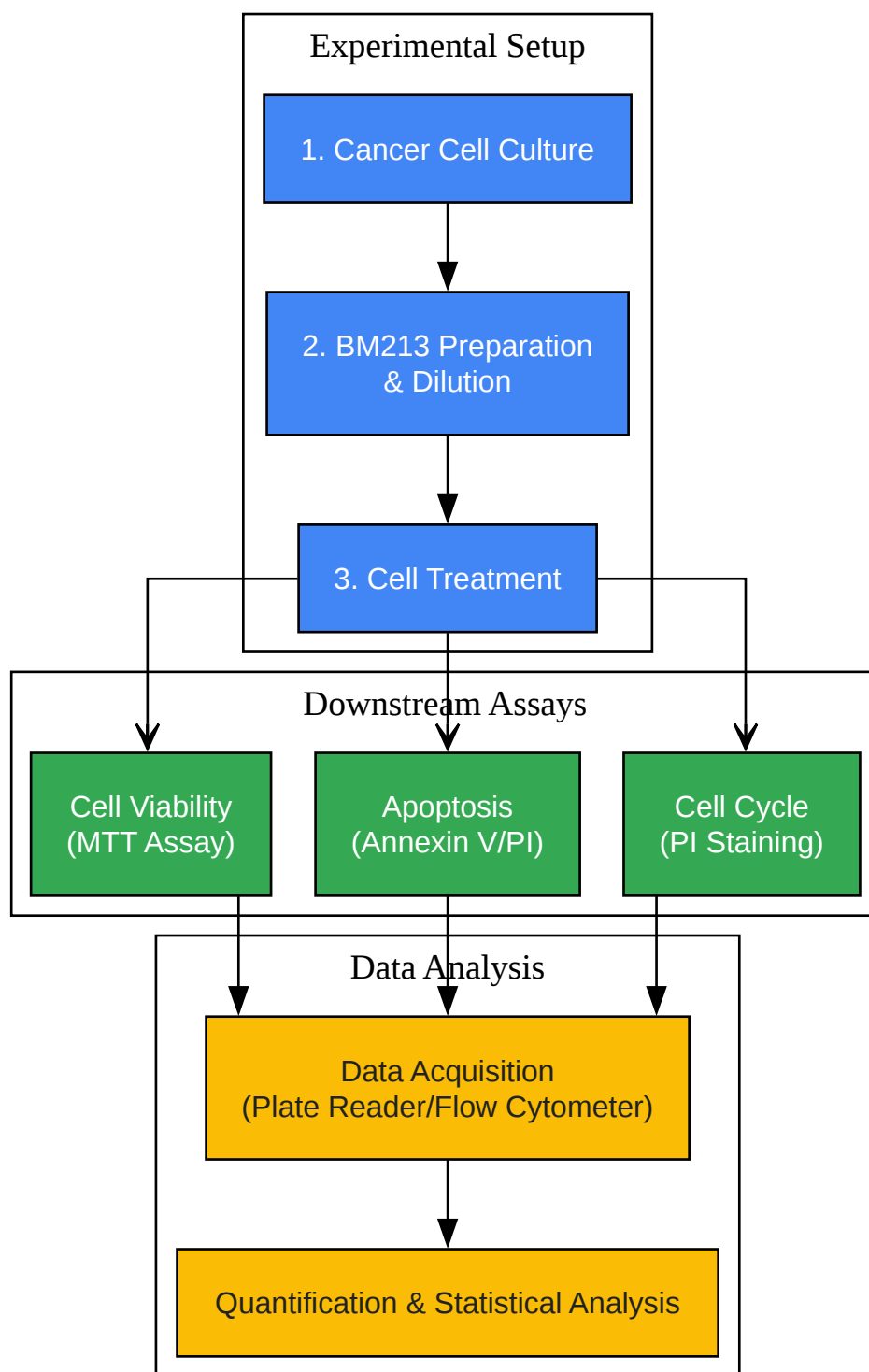
Protocol:

- Following **BM213** treatment, harvest the cells by trypsinization.
- Wash the cells with cold PBS.
- Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content of the cells by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on the intensity of the PI fluorescence.^[7]
^[8]

Visualizations

Signaling Pathway of **BM213**







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